2-Bromo-3-methyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine, also known as 2B3M5TFP, is a chemical compound that is used in a variety of scientific applications. It is a brominated pyridine with a trifluoromethyl group attached to the nitrogen atom. This compound has been studied extensively for its unique properties and potential uses in a variety of scientific fields.
Scientific Research Applications
Synthesis of Crop-Protection Products
This compound is used as a precursor in the synthesis of various crop-protection agents. The trifluoromethyl group (CF3) in pyridines is particularly valuable in agrochemicals due to its ability to enhance biological activity and stability .
Pharmaceutical Intermediates
In the pharmaceutical industry, such compounds serve as intermediates for the synthesis of drugs. For example, related trifluoromethylpyridines have been used in the synthesis of inhibitors for viruses like hepatitis C .
Palladium-Catalyzed Reactions
It serves as a substrate in palladium-catalyzed arylation reactions, which are crucial for constructing complex organic molecules .
Development of Pesticides
Its derivatives are used in developing pesticides that require the trifluoromethyl group for their effectiveness against various pests .
Mechanism of Action
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds often work by binding to their target, thereby modulating its function .
Biochemical Pathways
It’s known that such compounds often affect pathways related to their target’s function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Such effects are typically related to the modulation of the function of the compound’s target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine. These factors can include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-bromo-3-methyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGBFMIZEULODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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